An In-Depth Technical Guide to 2-Amino-3-methylbutanamide Hydrochloride: Properties, Synthesis, Analysis, and Applications
An In-Depth Technical Guide to 2-Amino-3-methylbutanamide Hydrochloride: Properties, Synthesis, Analysis, and Applications
Introduction: Defining a Key Synthetic Building Block
2-Amino-3-methylbutanamide hydrochloride, commonly known as Valinamide hydrochloride, is a derivative of the essential amino acid L-valine. It serves as a crucial chiral building block in synthetic organic chemistry and is particularly significant in the pharmaceutical industry. Its utility stems from the presence of a primary amine, an amide, and a chiral center, making it a versatile starting material for the synthesis of more complex molecules.
A point of critical importance for any researcher is the precise identification of the material, which begins with the Chemical Abstracts Service (CAS) number. For this compound, ambiguity can arise as different stereoisomers are assigned unique identifiers. This guide will address the compound broadly while making specific distinctions where necessary:
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CAS Number 3014-80-0: This identifier corresponds to the enantiomerically pure L-Valinamide hydrochloride or (2S)-2-Amino-3-methylbutanamide hydrochloride .[1]
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CAS Number 93169-29-0: This identifier is used for the racemic mixture, DL-Valinamide hydrochloride .[2][3][4][5]
Understanding this distinction is paramount, as the stereochemistry of a molecule is often fundamental to its biological activity and its role in asymmetric synthesis. This guide provides the in-depth technical knowledge required for the effective procurement, analysis, and application of this compound in a research and development setting.
Part 1: Physicochemical Properties
The foundational step in utilizing any chemical is a thorough understanding of its physical and chemical properties. These parameters dictate storage conditions, solvent selection for reactions, and analytical methods. The properties of L-Valinamide hydrochloride and its racemic counterpart are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 2-Amino-3-methylbutanamide hydrochloride | [2][3] |
| Synonyms | L-Valinamide HCl, (2S)-2-Amino-3-methylbutanamide HCl | [1] |
| DL-Valinamide HCl | [2][5] | |
| CAS Number | 3014-80-0 (L-isomer); 93169-29-0 (DL-racemate) | [1][2] |
| Molecular Formula | C₅H₁₂N₂O·HCl (or C₅H₁₃ClN₂O) | [1][2][5] |
| Molecular Weight | 152.62 g/mol | [1][5][6] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 254-272 °C (L-isomer) | [6] |
| Purity (Typical) | ≥98% (HPLC) | [6] |
| Optical Rotation | [α]²⁰/D = +25 ± 2º (c=1 in H₂O) (L-isomer) | [6] |
Part 2: Synthesis and Purification
The synthesis of valinamide hydrochloride is a cornerstone process for its application. While multiple synthetic routes exist, a common and efficient laboratory-scale approach involves the activation of the parent amino acid, L-valine, followed by amidation. The rationale behind this strategy is to convert the carboxylic acid moiety into a more reactive species that readily undergoes nucleophilic attack by ammonia.
A well-established method involves the formation of an N-carboxyanhydride or a similar activated intermediate, which can then be subjected to ammonolysis. For instance, using a chlorinating agent like bis(trichloromethyl)carbonate (triphosgene) with the starting amino acid can yield a stable cyclic intermediate, an oxazolidinedione, which is then opened with ammonia to form the desired amide.[7]
Experimental Protocol: Synthesis of L-Valinamide Hydrochloride
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Step 1: Activation of L-Valine (e.g., via Oxazolidinedione formation)
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Suspend L-Valine (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., Tetrahydrofuran) under an inert atmosphere (Nitrogen or Argon).
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of an activating/chlorinating agent such as bis(trichloromethyl)carbonate (approx. 0.4 equivalents) in the same solvent. The choice of this reagent is based on its high reactivity and the gaseous nature of its byproducts, which simplifies purification.
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Allow the reaction to slowly warm to room temperature and stir for 6-12 hours, monitoring the dissolution of L-Valine and the formation of the intermediate by Thin Layer Chromatography (TLC).
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Step 2: Ammonolysis
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Cool the reaction mixture containing the activated intermediate back to 0 °C.
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Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2M NH₃ in isopropanol) dropwise. This step must be performed in a well-ventilated fume hood. The use of anhydrous conditions prevents hydrolysis of the activated intermediate back to the starting amino acid.
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Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
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Step 3: Salt Formation and Purification
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Filter the reaction mixture to remove any solid byproducts.
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Concentrate the filtrate under reduced pressure to obtain the crude L-Valinamide free base.
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Dissolve the crude product in a minimal amount of a suitable alcohol (e.g., isopropanol).
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Add a solution of hydrogen chloride in the same solvent (e.g., 1.25 M HCl in isopropanol) dropwise until the pH is acidic (pH ~2-3). The hydrochloride salt is generally more crystalline and stable than the free base, facilitating purification by recrystallization.
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Cool the solution to induce crystallization. Collect the resulting white solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield L-Valinamide hydrochloride.
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Synthesis Workflow Diagram
Sources
- 1. L-Valinamide hydrochloride | CAS 3014-80-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 2-Amino-3-methylbutanamide Hydrochloride [lgcstandards.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. 2-Amino-3-methylbutanamide hydrochloride | 93169-29-0 [chemicalbook.com]
- 5. 2-Amino-3-methylbutanamide hydrochloride | C5H13ClN2O | CID 13689584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]
